

# In-Depth Technical Guide: 1-(1-Bromoethyl)-2-fluorobenzene

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## Compound of Interest

Compound Name: 1-(1-Bromoethyl)-2-fluorobenzene

Cat. No.: B1286439

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CAS Number: 405931-46-6

This technical guide provides a comprehensive overview of **1-(1-Bromoethyl)-2-fluorobenzene**, a halogenated aromatic compound with applications in scientific research, particularly in the field of proteomics. This document is intended for researchers, scientists, and professionals in drug development and related fields.

## Chemical and Physical Properties

**1-(1-Bromoethyl)-2-fluorobenzene** is a chemical compound with the molecular formula  $C_8H_8BrF$  and a molecular weight of 203.05 g/mol .<sup>[1]</sup> While specific experimentally determined physical properties such as boiling point and density are not readily available in the public domain, data for the closely related compound 1-bromo-2-fluorobenzene can offer some context. For instance, 1-bromo-2-fluorobenzene is a clear, colorless liquid with a boiling point of 155 °C and is insoluble in water.<sup>[2]</sup> It is crucial to note that the addition of the bromoethyl group will alter these properties.

Table 1: Physicochemical Data for **1-(1-Bromoethyl)-2-fluorobenzene** and a Related Compound

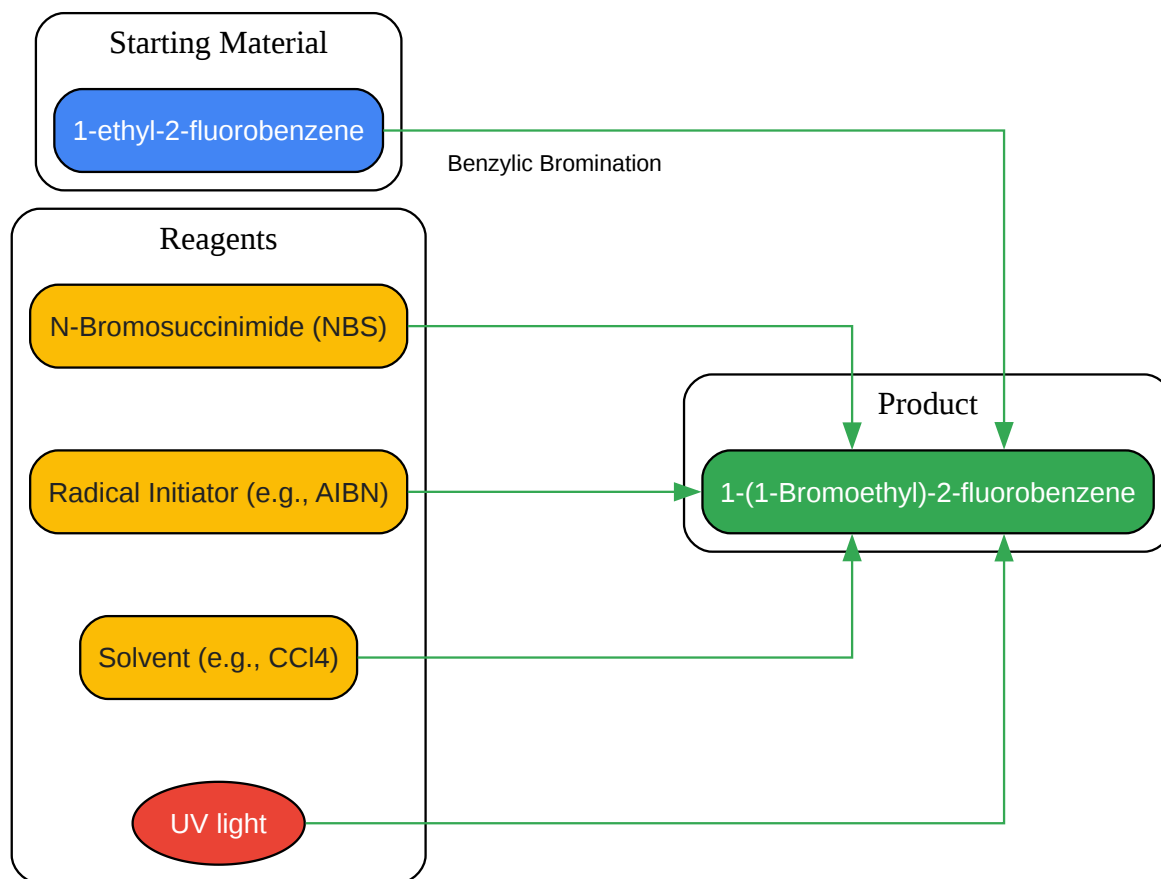
Property	1-(1-Bromoethyl)-2-fluorobenzene	1-Bromo-2-fluorobenzene (for comparison)
CAS Number	405931-46-6[1]	1072-85-1[3][4]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrF[1]	C <sub>6</sub> H <sub>4</sub> BrF[3][4]
Molecular Weight	203.05 g/mol [1]	175.00 g/mol [3][4]
Appearance	Not specified	Clear, colorless liquid[2]
Boiling Point	Not available	155 °C[2]
Solubility in Water	Not specified	Insoluble[2]
Purity	≥95% (as commercially available)[1]	99% (as commercially available)[4]

## Synthesis and Reactivity

### Synthesis

A detailed, peer-reviewed synthesis protocol specifically for **1-(1-Bromoethyl)-2-fluorobenzene** is not prominently available in the searched literature. However, its synthesis can be logically inferred from standard organic chemistry reactions. A plausible synthetic route would involve the bromination of 1-ethyl-2-fluorobenzene at the benzylic position. This can be typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride, under UV irradiation.

Hypothetical Synthesis Workflow:



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Caption: Hypothetical synthesis of **1-(1-Bromoethyl)-2-fluorobenzene**.

## Reactivity

The reactivity of **1-(1-Bromoethyl)-2-fluorobenzene** is dictated by the presence of the bromoethyl group on the fluorinated benzene ring. The benzylic bromine is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible, depending on the nucleophile and reaction conditions).<sup>[5]</sup> The stability of the benzylic carbocation intermediate would favor SN1 pathways.<sup>[6]</sup> The aromatic ring can undergo electrophilic substitution, although the fluorine atom (an ortho-, para-director) and the bromoethyl group will influence the position of substitution.

## Experimental Protocols

As specific experimental protocols for **1-(1-Bromoethyl)-2-fluorobenzene** are not widely published, the following are generalized protocols for reactions that this compound would likely undergo.

### General Protocol for Nucleophilic Substitution

This protocol describes a general procedure for reacting **1-(1-Bromoethyl)-2-fluorobenzene** with a generic nucleophile.

Materials:

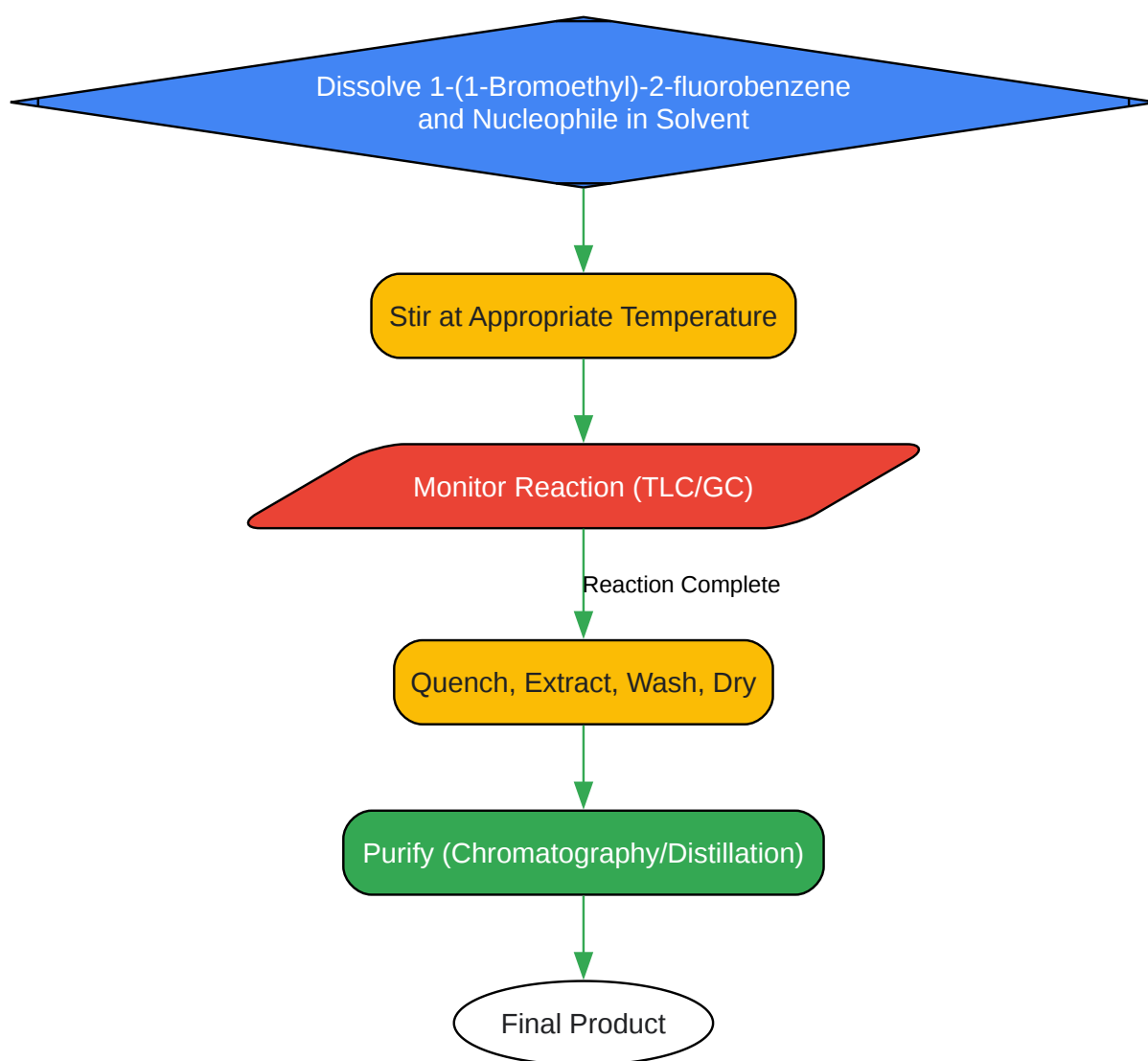
- **1-(1-Bromoethyl)-2-fluorobenzene**
- Nucleophile (e.g., sodium cyanide, sodium azide, an alcohol, or an amine)
- Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)
- Inert gas atmosphere (e.g., nitrogen or argon)
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve **1-(1-Bromoethyl)-2-fluorobenzene** in the chosen anhydrous solvent.
- Add the nucleophile to the solution. The stoichiometry will depend on the specific nucleophile and desired reaction.
- Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the nucleophile).
- Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding water or an appropriate aqueous solution.

- Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography or distillation.

Reaction Workflow for Nucleophilic Substitution:



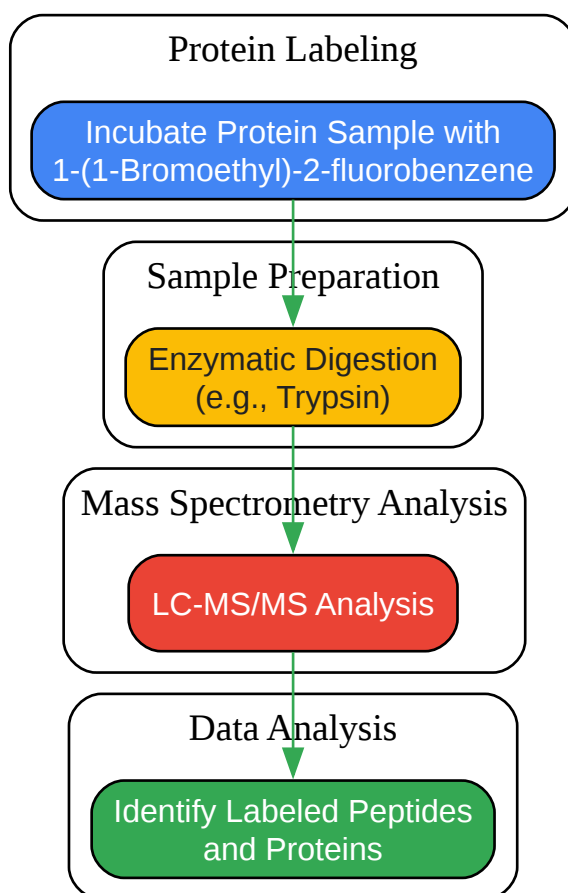
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Caption: General workflow for a nucleophilic substitution reaction.

## Applications in Proteomics

**1-(1-Bromoethyl)-2-fluorobenzene** is described as a brominated fluorobenzene compound for proteomics research.[1] While specific protocols are not detailed in the available literature, its structure suggests utility as a chemical probe for protein alkylation, particularly targeting nucleophilic amino acid residues like cysteine. The bromoethyl group can act as a reactive handle to covalently label proteins.

Potential Application Workflow in Proteomics:



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Caption: Potential workflow for protein labeling in proteomics.

## Spectral Data

Detailed, publicly available spectral data (NMR, IR, MS) specifically for **1-(1-Bromoethyl)-2-fluorobenzene** is limited. However, characteristic spectral features can be predicted based on its structure.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH-Br) coupled to the methyl protons, and a doublet for the methyl group ( $\text{CH}_3$ ). The aromatic protons would appear as a complex multiplet in the aromatic region.
- $^{13}\text{C}$  NMR: The carbon NMR would show distinct signals for the two aliphatic carbons and the eight aromatic carbons. The carbon attached to bromine would be shifted downfield.
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and characteristic isotopic peaks for bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio). Fragmentation would likely involve the loss of a bromine radical and subsequent rearrangements of the resulting carbocation.
- Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a C-Br stretching vibration.

## Safety Information

While a specific safety data sheet (SDS) for **1-(1-Bromoethyl)-2-fluorobenzene** is not widely available, the hazards can be inferred from similar compounds. The related compound, 1-bromo-2-fluorobenzene, is a flammable liquid and vapor, and may cause skin and eye irritation. [3] It is prudent to handle **1-(1-Bromoethyl)-2-fluorobenzene** with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

### Need Custom Synthesis?

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